Metazosulfuron-d6 Metazosulfuron-d6
Brand Name: Vulcanchem
CAS No.:
VCID: VC0210875
InChI:
SMILES:
Molecular Formula: C₁₅H₁₂D₆ClN₇O₇S
Molecular Weight: 481.9

Metazosulfuron-d6

CAS No.:

Cat. No.: VC0210875

Molecular Formula: C₁₅H₁₂D₆ClN₇O₇S

Molecular Weight: 481.9

* For research use only. Not for human or veterinary use.

Metazosulfuron-d6 -

Specification

Molecular Formula C₁₅H₁₂D₆ClN₇O₇S
Molecular Weight 481.9

Introduction

Chemical Structure and Properties

Molecular Structure and Composition

Metazosulfuron-d6 is chemically identified as N-((4,6-bis(methoxy-d3)pyrimidin-2-yl)carbamoyl)-3-chloro-1-methyl-4-(5-methyl-5,6-dihydro-1,4,2-dioxazin-3-yl)-1H-pyrazole-5-sulfonamide . This complex name reveals its structural characteristics, with the "bis(methoxy-d3)" portion indicating the presence of two methoxy groups each containing three deuterium atoms instead of hydrogen atoms. The atomic composition shows 15 hydrogen atoms, 12 deuterium atoms, along with chlorine, nitrogen, oxygen, and sulfur atoms forming the complete molecule .

The non-deuterated metazosulfuron has the molecular formula C₁₅H₁₈ClN₇O₇S and a molecular weight of 475.86 . The deuterated version would have a slightly higher molecular weight due to the substitution of six hydrogen atoms with deuterium atoms, which each add approximately 1 atomic mass unit.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Metazosulfuron-d6 compared to Metazosulfuron

PropertyMetazosulfuron-d6Metazosulfuron
CAS Number868680-84-6 868680-84-6 (for parent compound)
Molecular FormulaC₁₅H₁₂D₆ClN₇O₇SC₁₅H₁₈ClN₇O₇S
AppearanceWhite solidWhite solid, odorless
SolubilitySimilar to parent compound33.3 mg/L (in water, 20°C)
DensitySimilar to parent compound1.49 g/cm³
Melting PointNot specified175.5–177.6°C
Log PₒwSimilar to parent compound1.87 (25°C, pH 4), −0.35 (25°C, pH 7), −0.58 (25°C, pH 9)

The properties of metazosulfuron-d6 are expected to be very similar to the non-deuterated compound, with minimal differences in physical properties. This similarity is what makes deuterated compounds valuable as internal standards, as they co-elute with the target analyte in chromatographic separations while being distinguishable by mass spectrometry.

Synthesis and Production Methods

Synthetic Approaches

Applications in Analytical Chemistry

Role as an Internal Standard

The primary application of metazosulfuron-d6 is as an internal standard for analytical methods designed to detect and quantify metazosulfuron in various matrices. Deuterated internal standards are invaluable in mass spectrometric analysis because they behave almost identically to the target analyte during sample preparation and chromatographic separation, but can be distinguished by their different mass-to-charge ratios in the mass spectrometer.

This property allows metazosulfuron-d6 to compensate for variations in recovery during extraction, cleanup procedures, and instrumental response, leading to more accurate and precise quantification of metazosulfuron in complex matrices such as soil, water, and plant tissues.

Analytical Methods Development

Mode of Action and Biochemical Properties

Selectivity and Effectiveness

The parent compound metazosulfuron exhibits excellent herbicidal activity against Echinochloa spp., annual and perennial weeds including sulfonylurea-resistant biotypes in paddy fields at application rates of 60–120 g a.i./ha . It shows good crop safety to rice, making it particularly valuable for rice cultivation.

Table 2: Herbicidal Activity of Metazosulfuron Against Various Weed Species

Weed SpeciesSusceptibility to Metazosulfuron
Echinochloa oryzicolaHigh
Schoenoplectus juncoides (SU-resistant)Excellent
Monochoria vaginalis (SU-resistant)Excellent
Monochoria korsakowii (SU-resistant)Excellent
Sagittaria trifolia (SU-resistant)Excellent
Eleocharis kuroguwai (perennial)Strong inhibition of growth and tuberization
Schoenoplectus maritimus (perennial)Strong inhibition of growth and tuberization
Schoenoplectus nipponicus (perennial)Strong inhibition of growth and tuberization

Analytical Challenges and Solutions

Mass Spectrometric Differentiation

The deuterium labeling in metazosulfuron-d6 creates a mass shift of 6 atomic mass units compared to the non-deuterated compound. This difference allows mass spectrometers to distinguish between the two compounds, even when they co-elute during chromatographic separation. The specific location of the deuterium atoms in the methoxy groups (-OCD₃) ensures minimal isotope effects on chromatographic behavior while maintaining clear mass spectral differentiation.

Method Validation Considerations

When implementing metazosulfuron-d6 as an internal standard in analytical methods, researchers must consider several validation parameters:

  • Isotopic purity of the standard

  • Potential cross-contribution between analyte and internal standard signals

  • Stability of the deuterated compound during sample preparation and analysis

  • Linearity of response across the concentration range of interest

These considerations are essential for developing robust analytical methods that can accurately quantify metazosulfuron residues in environmental and agricultural samples.

Toxicological and Environmental Considerations

StudyOrganismResult
Acute oralRatLD₅₀ >2000 mg/kg
Acute dermalRatLC₅₀ >5.05 mg/L
Skin irritationRabbitNon-irritant
Eye irritationRabbitMinimal irritant
MutagenicityAmes testsNegative
Micronucleus testsNegative
Acute toxicityCarpLC₅₀ >95.1 mg/L
Daphnia magnaEC₅₀ >101 mg/L
EcotoxicityApis melliferaLD₅₀ >100 μg/bee (Oral, Contact)
Bobwhite quailLD₅₀ >2000 mg/kg (Oral)
Eisenia foetidaLC₅₀ >1000 mg/kg

The deuterated analog would be handled with the same precautions as the parent compound, though as an analytical standard it would be used in much smaller quantities and primarily in controlled laboratory environments.

Environmental Fate

The environmental behavior of metazosulfuron-d6 would be very similar to that of metazosulfuron, with only subtle differences due to the kinetic isotope effect. The parent compound has a vapor pressure of 7.0×10⁻⁸ Pa (25°C) and water solubility of 33.3 mg/L (20°C) , indicating low volatility and moderate water solubility. These properties influence its environmental distribution and persistence.

Research Applications and Future Perspectives

Current Research Applications

Metazosulfuron-d6 primarily serves the analytical chemistry community as a reference standard for monitoring metazosulfuron in environmental and agricultural samples. Researchers developing methods for the determination of metazosulfuron residues in representative crops, such as those described in the Korean Journal of Environmental Agriculture, would benefit from using this deuterated standard .

The high precision and accuracy enabled by using isotopically labeled internal standards make metazosulfuron-d6 valuable for regulatory compliance testing, environmental fate studies, and research on resistance development in weeds.

Future Research Directions

Future applications of metazosulfuron-d6 may include:

  • Development of multi-residue methods incorporating this compound alongside other herbicide standards

  • Metabolomic studies tracing the degradation pathways of metazosulfuron in plants and soil

  • Advanced environmental monitoring programs assessing herbicide presence in water systems

  • Studies on the bioaccumulation and potential transfer of metazosulfuron in food chains

As analytical instrumentation continues to advance, particularly in the field of high-resolution mass spectrometry, the value of well-characterized deuterated standards like metazosulfuron-d6 will likely increase.

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